molecular formula C23H24N4O4 B2585164 Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 899745-01-8

Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2585164
CAS No.: 899745-01-8
M. Wt: 420.469
InChI Key: YOPGCGYOYGAKLZ-UHFFFAOYSA-N
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Description

Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate is a 1,8-naphthyridine derivative featuring a benzyl substituent at the 1-position, a 2-oxo-1,2-dihydro moiety, and a piperazine-1-carboxylate group linked via a carbonyl at the 3-position. The ethyl carboxylate group enhances solubility, while the benzyl substituent may influence steric and electronic properties. This article compares its structural analogs to elucidate how substituent variations affect physical, spectral, and synthetic characteristics.

Properties

IUPAC Name

ethyl 4-(1-benzyl-2-oxo-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-2-31-23(30)26-13-11-25(12-14-26)21(28)19-15-18-9-6-10-24-20(18)27(22(19)29)16-17-7-4-3-5-8-17/h3-10,15H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPGCGYOYGAKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3

Key Features:

  • Contains a naphthyridine core, known for its broad spectrum of biological activities.
  • The presence of a piperazine moiety enhances its pharmacological profile.

1. Antimicrobial Activity

Research has indicated that derivatives of naphthyridine exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine) have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of DNA gyrase or topoisomerase IV, essential for bacterial DNA replication and transcription.

CompoundActivityTarget OrganismReference
Ethyl 4-(1-benzyl-2-oxo...)AntibacterialE. coli
Ethyl 4-(1-benzyl-2-oxo...)AntifungalCandida albicans

2. Antitumor Activity

Several studies have reported the antitumor potential of naphthyridine derivatives. The compound is believed to exert its effects through multiple pathways, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study:
In vitro studies demonstrated that ethyl 4-(1-benzyl-2-oxo...) significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent cytotoxicity.

Cell LineIC50 (µM)Reference
MCF-710.5
HeLa12.3

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial in managing conditions like arthritis and other inflammatory diseases. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings:
A study reported that the compound showed a significant reduction in paw edema in carrageenan-induced inflammation models, suggesting its potential as an anti-inflammatory agent.

ModelEdema Reduction (%)Reference
Carrageenan-induced65%

The biological activities of ethyl 4-(1-benzyl-2-oxo...) can be attributed to several mechanisms:

  • Enzyme Inhibition: Particularly against COX enzymes and DNA gyrase.
  • Apoptosis Induction: Triggering programmed cell death in tumor cells.
  • Antioxidant Properties: Reducing oxidative stress and inflammation.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in cancerous cells by inducing apoptosis and interfering with cell cycle progression .

Anti-inflammatory Properties

Compounds related to this compound have demonstrated anti-inflammatory effects. These compounds can inhibit key inflammatory pathways and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response . The ability to modulate these pathways suggests potential therapeutic uses in treating inflammatory diseases.

Analgesic Effects

Studies have also explored the analgesic properties of naphthyridine derivatives. This compound may provide pain relief by acting on specific receptors involved in pain signaling pathways .

Case Studies

Several pharmacological studies have been conducted to assess the efficacy of naphthyridine derivatives:

StudyCompoundTargetFindings
Study 1Ethyl 4-(1-benzyl...Cancer Cell LinesIC50 values indicated significant cytotoxicity compared to standard drugs.
Study 2Naphthyridine DerivativeInflammatory MarkersReduced levels of TNF-alpha and IL-6 in treated models.
Study 3Piperazine-based CompoundPain ModelsDemonstrated comparable analgesic effects to established pain relievers.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes alkaline or acidic hydrolysis to yield the corresponding carboxylic acid. In analogous 1,8-naphthyridine-3-carboxylate derivatives (e.g., ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate), hydrolysis with 10% NaOH in ethanol at reflux followed by acidification (pH 4) produces the carboxylic acid in high yields .

Example Reaction Pathway:

Ethyl esterNaOH, EtOH, ΔRefluxCarboxylic acidHClpH 4Precipitated product\text{Ethyl ester} \xrightarrow[\text{NaOH, EtOH, Δ}]{\text{Reflux}} \text{Carboxylic acid} \xrightarrow[\text{HCl}]{\text{pH 4}} \text{Precipitated product}

Key Data:

  • Hydrolysis of ethyl 1-(4-chlorobenzyl)-4-oxo-1,8-naphthyridine-3-carboxylate (3a) yields 80–85% purity for the acid intermediate (4a) .

  • Reaction time: 2–4 hours under reflux conditions .

Amidation and Carboxamide Formation

The carboxylic acid intermediate reacts with amines to form carboxamide derivatives. For example, heating with cyclohexylamine or 2-aminopyridine in sealed tubes at 120°C for 24 hours produces substituted amides .

Example Reaction:

Carboxylic acid+AmineSealed tube, 120°C24 hCarboxamide+H2O\text{Carboxylic acid} + \text{Amine} \xrightarrow[\text{Sealed tube, 120°C}]{\text{24 h}} \text{Carboxamide} + \text{H}_2\text{O}

Key Data:

  • Reaction of 1-benzyl-1,8-naphthyridine-3-carboxylic acid (4b) with cyclohexylamine yields 55% of 1-benzyl-N-cyclohexyl-4-oxo-1,8-naphthyridine-3-carboxamide (5b1) .

  • Amidation reactions require stoichiometric excess of amines (10:1 ratio) for optimal conversion .

Piperazine Ring Functionalization

The piperazine ring enables alkylation or acylation at its secondary amine sites. For example, reaction with benzyl chloride under basic conditions introduces substituents, modifying pharmacological properties .

Example Reaction:

Piperazine+Benzyl chlorideDMF, RT24 hN-Benzylated piperazine\text{Piperazine} + \text{Benzyl chloride} \xrightarrow[\text{DMF, RT}]{\text{24 h}} \text{N-Benzylated piperazine}

Key Data:

  • Benzylation of ethyl 4-oxo-1,8-naphthyridine-3-carboxylate with benzyl chloride in DMF yields 70–76% product purity .

  • Reaction monitoring via TLC or HPLC ensures minimal side-product formation.

Electrophilic Aromatic Substitution

The naphthyridine core may undergo electrophilic substitution at activated positions. Chlorination or nitration at the 6-position has been observed in related compounds under halogenation agents (e.g., POCl₃) .

Example Reaction:

Naphthyridine+POCl3ΔDMF6-Chloro derivative\text{Naphthyridine} + \text{POCl}_3 \xrightarrow[\text{Δ}]{\text{DMF}} \text{6-Chloro derivative}

Key Data:

  • Chlorination of ethyl 1-benzyl-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate introduces a chlorine atom at the 6-position with 95% purity .

  • Melting point of chlorinated derivatives: 152–154°C .

Keto-Enol Tautomerism

The 2-oxo-1,2-dihydro moiety exhibits keto-enol tautomerism, influencing reactivity in acidic or basic media. This tautomerism facilitates nucleophilic attacks at the α-carbon .

Tautomeric Equilibrium:

Keto formEnol form\text{Keto form} \rightleftharpoons \text{Enol form}

Key Data:

  • IR spectra of analogous compounds show characteristic C=O stretches at 1650–1692 cm⁻¹ and -OH stretches at 3300 cm⁻¹ .

  • Tautomer stability is pH-dependent, favoring the enol form in basic conditions .

Comparative Reactivity in Antimicrobial Derivatives

Structural analogs demonstrate enhanced bioactivity upon functional group modification. For example:

Derivative StructureKey ReactionBiological Activity (Zone of Inhibition, mm)
1-Benzyl-N-cyclohexyl carboxamide (5b1)Amidation with cyclohexylamine14.0–15.5 (vs. S. aureus)
6-Chloro-4-hydroxy derivative ChlorinationImproved solubility and antifungal action

Analytical Characterization

Reaction products are validated via:

  • 1H NMR : Peaks at δ 5.32 (CH₂), 7.29–8.90 (aromatic protons) .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 361 for 5b1) .

  • IR Spectroscopy : C=O stretches at 1686–1714 cm⁻¹ .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate and related compounds from the literature:

Compound Name & ID (Evidence) Molecular Formula Molecular Weight Melting Point (°C) Key Substituents IR C=O Peaks (cm⁻¹) Yield (%)
Target Compound Not explicitly provided Benzyl (unsubstituted), ethyl carboxylate
1-(4-Chlorobenzyl)-3-(piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (5a9) C₂₀H₁₉ClN₄O₂ 382.85 193–195 4-Chlorobenzyl, piperazine-1-carbonyl 1686.4 (amide), 1651.1 (ring) 76.1
Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-[2-(4-chlorophenyl)ethyl]-4-oxo-1,8-naphthyridine-3-carboxylate (44) C₂₈H₂₅ClN₄O₃S 533.10 261–263 4-Chlorophenethyl, 1,3-benzothiazol-2-yl-piperazine 47
Ethyl 1-(3-chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine-3-carboxylate (27) C₂₉H₂₅ClF₄N₄O₃ 601.98 100–102 3-Chloro-2-fluorobenzyl, 3-(trifluoromethyl)phenyl-piperazine 90
Ethyl 1-(3-chloro-2-fluorobenzyl)-4-oxo-7-(4-pyridin-2-ylpiperazin-1-yl)-1,8-naphthyridine-3-carboxylate (1) C₂₇H₂₅ClFN₅O₃ 530.97 200–201 3-Chloro-2-fluorobenzyl, pyridin-2-yl-piperazine 75
1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine-3-carboxylic acid (33) C₂₇H₂₁ClF₄N₄O₃ 573.93 210–212 3-Chloro-2-fluorobenzyl, 3-(trifluoromethyl)phenyl-piperazine, carboxylic acid 55

Structural Variations

  • Benzyl Substituents: The target compound’s unsubstituted benzyl contrasts with halogenated analogs (e.g., 4-chlorobenzyl in 5a9 , 3-chloro-2-fluorobenzyl in 27 ).
  • Piperazine Modifications : The target’s ethyl carboxylate differs from bulkier groups like benzothiazolyl (44 ) or trifluoromethylphenyl (27 ). These substituents influence steric bulk and lipophilicity, impacting solubility and binding affinity.
  • Carboxylate vs. Carboxylic Acid : Compound 33 , a hydrolyzed derivative of 27, replaces the ethyl ester with a carboxylic acid, increasing polarity and lowering melting point compared to its ester precursor.

Physicochemical Properties

  • Melting Points : Melting points vary widely (100–263°C), influenced by crystallinity and intermolecular forces. For example, compound 44 (261–263°C) exhibits a high melting point likely due to π-π stacking from the benzothiazole ring, whereas 27 (100–102°C) has lower crystallinity due to the flexible trifluoromethyl group.
  • Spectral Data : IR spectra for 5a9 show distinct C=O stretches (amide at 1686.4 cm⁻¹, ring at 1651.1 cm⁻¹), consistent with its carbonyl-rich structure.

Q & A

Q. Basic Research Focus

  • ¹H-NMR : Key signals include the benzyl CH₂ (δ 5.10–5.65 ppm, singlet), naphthyridine H-2 (δ 8.78–8.85 ppm, singlet), and aromatic protons (δ 6.90–8.20 ppm) .
  • X-ray crystallography : SHELXL refinement (via SHELX software) resolves torsional angles and hydrogen bonding. For example, the dihedral angle between the naphthyridine and piperazine rings is critical for conformational analysis .

How can discrepancies in NMR data for structurally similar analogs be resolved?

Q. Advanced Research Focus

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) deshield adjacent protons, shifting H-6 (naphthyridine) from δ 7.00 ppm to δ 7.50 ppm .
  • Solvent artifacts : DMSO-d₆ can cause signal broadening; compare with CDCl₃ spectra to identify solvent-induced shifts .
  • Dynamic effects : Rotameric equilibria in the piperazine ring may split CH₂ signals into multiplets (δ 3.20–3.80 ppm). Variable-temperature NMR can suppress this .

What challenges arise in crystallographic refinement of this compound?

Q. Advanced Research Focus

  • Disorder modeling : The benzyl and piperazine groups often exhibit positional disorder, requiring PART instructions in SHELXL .
  • Twinning : High-symmetry space groups (e.g., P2₁/c) may require HKLF 5 twinning corrections .
  • Data resolution : Low-resolution datasets (<0.8 Å) complicate thermal parameter refinement. Merging data from multiple crystals improves R-factors .

How should stability studies be designed for this compound under varying storage conditions?

Q. Basic Research Focus

  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for naphthyridines) .
  • Hydrolytic sensitivity : Monitor ester hydrolysis by HPLC under accelerated conditions (pH 2–12, 40°C). The ethyl ester is stable in neutral buffers but hydrolyzes in NaOH >1 M .
  • Light sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy detects photodegradation via λ_max shifts .

What frameworks guide biological activity assays for this compound?

Q. Advanced Research Focus

  • Enzyme inhibition : Screen against kinases (e.g., PI3K) using fluorescence polarization assays. Piperazine derivatives often show IC₅₀ values <10 µM .
  • Antimicrobial testing : Use microbroth dilution (CLSI guidelines) against Gram-negative pathogens. The 1,8-naphthyridine core is associated with DNA gyrase inhibition .
  • Cytotoxicity : MTT assays on HEK-293 cells assess selectivity (therapeutic index >10 preferred) .

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